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Compound of Interest

Compound Name: bisindolylmaleimide II

Cat. No.: B1662960 Get Quote

Technical Support Center: Optimizing
Bisindolylmaleimide II Concentration
This technical support center provides researchers, scientists, and drug development

professionals with guidance on the effective use of Bisindolylmaleimide II, a potent protein

kinase C (PKC) inhibitor. The following troubleshooting guides and frequently asked questions

(FAQs) will help you optimize its concentration to maximize on-target effects while minimizing

off-target activities.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bisindolylmaleimide II?

A1: Bisindolylmaleimide II is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC)

with a high degree of selectivity over some other kinases like Protein Kinase A (PKA) and

phosphorylase kinase.[1] It functions by binding to the ATP-binding site of the PKC catalytic

domain, preventing the phosphorylation of its downstream substrates.

Q2: What are the known primary off-target effects of Bisindolylmaleimide II?

A2: While highly potent against PKC, Bisindolylmaleimide II can exhibit off-target effects,

particularly at higher concentrations. The most well-characterized off-targets include other

kinases such as Protein Kinase A (PKA) and phosphorylase kinase. Additionally, it has been
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shown to be a potent noncompetitive antagonist of nicotinic cholinergic receptors (nAChR).

Some studies on related bisindolylmaleimide compounds have also identified interactions with

kinases like RSK (Ribosomal S6 Kinase) isoforms.

Q3: What is a recommended starting concentration for my experiments?

A3: A starting concentration should be determined based on the IC50 values for your target

PKC isoform and the known off-targets (see Table 1). For initial cell-based assays, a

concentration range of 10-100 nM is often a reasonable starting point for inhibiting PKC. It is

crucial to perform a dose-response experiment to determine the optimal concentration for your

specific cell type and experimental conditions.

Q4: How should I prepare and store Bisindolylmaleimide II stock solutions?

A4: Bisindolylmaleimide II is soluble in DMSO, ethanol, and DMF.[2][3] For cell culture

experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in

sterile DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability.[3]

When preparing your working solution, dilute the stock in your cell culture medium, ensuring

the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Note

that repeated freeze-thaw cycles of the stock solution should be avoided; it is recommended to

aliquot the stock into smaller volumes for single use.
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Problem Possible Cause Suggested Solution

No effect on my target of

interest.

1. Concentration too low: The

concentration of

Bisindolylmaleimide II may be

insufficient to inhibit the target

PKC isoform in your specific

cell type or assay. 2.

Compound degradation: The

compound may have degraded

due to improper storage or

handling. 3. Cell permeability

issues: While generally cell-

permeable, uptake can vary

between cell lines.

1. Perform a dose-response

experiment with a wider range

of concentrations (e.g., 1 nM to

10 µM). 2. Use a fresh aliquot

of the inhibitor and ensure

proper storage conditions

(-20°C or -80°C). 3. Confirm

target engagement with a

positive control for PKC

inhibition (e.g., PMA

stimulation followed by western

blot for a known PKC

substrate).

Unexpected or off-target

effects observed.

1. Concentration too high: High

concentrations can lead to the

inhibition of off-target kinases

(e.g., PKA, RSK) or other

proteins. 2. PKC-independent

effects: The observed

phenotype may be due to the

inhibition of other signaling

molecules (e.g., nAChR

antagonism).

1. Lower the concentration of

Bisindolylmaleimide II. Refer to

the IC50 values in Table 1 to

select a concentration with a

better selectivity window. 2.

Use a more selective PKC

inhibitor if available, or use a

secondary inhibitor for the

suspected off-target to see if it

phenocopies the effect.

Consider using siRNA/shRNA

to knockdown PKC as an

alternative method to confirm

the phenotype is PKC-

dependent.
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Precipitation of the compound

in cell culture media.

1. Low solubility in aqueous

solutions: Bisindolylmaleimide

II has poor water solubility.[2]

2. High final concentration: The

working concentration may

exceed the solubility limit in

your specific media.

1. Ensure the final DMSO

concentration is sufficient to

maintain solubility, but still non-

toxic to your cells (typically

<0.1%). 2. Prepare the final

working solution by adding the

DMSO stock to the media with

vigorous vortexing. Do not

store the diluted compound in

aqueous solutions for

extended periods.

High background in in vitro

kinase assays.

1. Non-specific binding: The

inhibitor may be binding to

other components in the assay.

2. Contaminated reagents:

ATP or substrate preparations

may be contaminated.

1. Include appropriate controls,

such as a kinase-dead mutant

or a no-inhibitor control. 2. Use

high-purity reagents and filter

your assay buffers.

Quantitative Data Summary
Table 1: IC50 Values for Bisindolylmaleimide II and Related Compounds
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Compound Target IC50 Notes

Bisindolylmaleimide II PKC (general) 10 nM[4]
Potent, ATP-

competitive inhibitor.

PKA 2 µM[1][4]
~200-fold less potent

than against PKC.

Phosphorylase Kinase 0.75 µM[4]
~75-fold less potent

than against PKC.

nAChR ~30 nM[4]
Noncompetitive

antagonist.

GF109203X

(Bisindolylmaleimide I)
PKCα 8 nM

Data from a related

bisindolylmaleimide.

PKCε 12 nM
Data from a related

bisindolylmaleimide.

RSK1 610 nM
Data from a related

bisindolylmaleimide.

RSK2 310 nM
Data from a related

bisindolylmaleimide.

RSK3 120 nM
Data from a related

bisindolylmaleimide.

Ro31-8220

(Bisindolylmaleimide

IX)

PKCα 4 nM
Data from a related

bisindolylmaleimide.

PKCε 8 nM
Data from a related

bisindolylmaleimide.

RSK1 200 nM
Data from a related

bisindolylmaleimide.

RSK2 36 nM
Data from a related

bisindolylmaleimide.
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RSK3 5 nM
Data from a related

bisindolylmaleimide.

Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from general kinase assay procedures and can be used to determine

the IC50 of Bisindolylmaleimide II against a specific kinase.

Materials:

Purified active kinase

Kinase-specific substrate (peptide or protein)

Bisindolylmaleimide II

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate,

0.1 mM Na3VO4, 2 mM DTT)

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

96-well plates

Phosphocellulose paper or other method for capturing phosphorylated substrate

Scintillation counter or appropriate detection instrument

Procedure:

Prepare a serial dilution of Bisindolylmaleimide II in kinase assay buffer.

In a 96-well plate, add the kinase and its substrate to the kinase assay buffer.

Add the diluted Bisindolylmaleimide II or vehicle control (DMSO) to the wells.

Pre-incubate the plate at 30°C for 10 minutes.
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Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using

radioactive detection).

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation and can be used to assess the cytotoxic

or anti-proliferative effects of Bisindolylmaleimide II.

Materials:

Cells of interest

Complete cell culture medium

Bisindolylmaleimide II

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of Bisindolylmaleimide II in complete cell culture medium.

Remove the old medium from the wells and replace it with the medium containing different

concentrations of the inhibitor or vehicle control.

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing

viable cells to metabolize the MTT into formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it

against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal

inhibition of cell proliferation).
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Caption: Canonical PKC Signaling Pathway and the inhibitory action of Bisindolylmaleimide
II.
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Caption: Simplified MAPK/ERK Signaling Pathway showing a point of cross-talk with PKC.
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Caption: General experimental workflow for testing Bisindolylmaleimide II in cell-based

assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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